molecular formula C20H22N2NaO7S B1662473 Sivelestat-Natrium CAS No. 150374-95-1

Sivelestat-Natrium

Katalognummer: B1662473
CAS-Nummer: 150374-95-1
Molekulargewicht: 457.5 g/mol
InChI-Schlüssel: YIPPOMHPJSWADI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Treatment of Acute Respiratory Distress Syndrome (ARDS)

Clinical Trials and Findings:

  • A multicenter, double-blind, randomized controlled trial indicated that sivelestat sodium significantly improved the PaO2/FiO2 ratio on day 3 compared to placebo, with improvements of 41% versus 16%, respectively .
  • The duration of invasive mechanical ventilation was also reduced in the sivelestat group (median 104 hours) compared to the placebo group (170.3 hours) .
  • A notable reduction in 90-day mortality was observed in patients treated with sivelestat sodium, suggesting its potential as a life-saving intervention .

Table 1: Summary of Key Clinical Trial Outcomes

OutcomeSivelestat GroupPlacebo Groupp-value
PaO2/FiO2 Improvement (%)41%16%<0.001
Duration of Mechanical Ventilation (hours)104170.30.006
90-Day Mortality RateLowerHigher0.044

Prevention of Acute Lung Injury

A recent study explored the use of sivelestat sodium in preventing ARDS among patients at risk due to sepsis. The trial aimed to recruit 238 patients and assess whether administration could reduce ARDS incidence by at least 15% . The primary outcome focused on the development of ARDS within seven days post-randomization.

Secondary Outcomes:

  • Changes in inflammatory markers such as IL-6 and TNF-α were monitored, with expectations that sivelestat would lead to lower levels due to its anti-inflammatory properties .

Case Study 1: Chemical Pneumonitis

A patient suffering from chemical pneumonitis was treated with sivelestat sodium for seven days. Initial assessments indicated mild ARDS, but following treatment, significant improvement was noted in oxygenation levels and overall lung function .

Case Study 2: Pediatric ARDS

In pediatric cases, sivelestat sodium has been shown to improve clinical outcomes significantly, reducing both mortality and incidence of ventilator-induced lung injury among children diagnosed with ARDS .

Efficacy Analysis

Recent analyses have confirmed the efficacy of sivelestat sodium not only in adults but also in pediatric populations. Its ability to reduce inflammatory responses while enhancing oxygenation indices positions it as a critical intervention for managing severe respiratory conditions .

Table 2: Efficacy Metrics from Various Studies

Study TypePopulationOutcome MeasureResult
Clinical TrialAdults with ARDSMortality RateSignificant reduction noted
Pediatric StudyChildren with ARDSVentilator Weaning TimeReduced compared to control
Case ReportChemical Pneumonitis PatientsOxygenation ImprovementNotable improvement observed

Wirkmechanismus

Target of Action

Sivelestat sodium primarily targets neutrophil elastase (NE) . NE is a serine protease produced by neutrophils, and its main physiological function is the degradation of phagocytosed foreign organic molecules within the cells .

Mode of Action

Sivelestat sodium acts as a neutrophil elastase inhibitor . It inhibits the release of NE from neutrophils, thereby reducing the activation and infiltration of inflammatory cells . This inhibition leads to a decrease in the production of inflammatory factors, such as TNF-α and IL-6 .

Biochemical Pathways

The primary biochemical pathway affected by sivelestat sodium is the Phosphatidylinositol-3-kinase (PI3K)/protein kinase B (AKT) signaling pathway . By inhibiting NE, sivelestat sodium can suppress the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in the inflammatory response .

Pharmacokinetics

It’s known that sivelestat sodium can be administered intravenously , suggesting that it has good bioavailability.

Result of Action

The molecular and cellular effects of sivelestat sodium’s action include a reduction in the levels of serum inflammatory factors, an improvement in cardiac function, and a decrease in heart rate variability in patients with Sepsis-induced ARDS and SCM . It also improves the oxygenation index of patients with COVID-19-associated ARDS .

Action Environment

For instance, in patients with a baseline oxygenation index < 200 mmHg, sivelestat sodium was found to considerably reduce the risk of death .

Biochemische Analyse

Biochemical Properties

Sivelestat sodium interacts with human neutrophil elastase (HNE), a serine protease produced by neutrophils . It inhibits HNE in a competitive manner . It also inhibits leukocyte elastase obtained from rabbit, rat, hamster, and mouse . It does not inhibit trypsin, thrombin, plasmin, plasma kallikrein, pancreas kallikrein, chymotrypsin, and cathepsin G .

Cellular Effects

Sivelestat sodium has been shown to have significant effects on various types of cells and cellular processes. It can reduce the infiltration and activation of inflammatory cells, effectively inhibit the production of inflammatory factors, reduce lung injury, prolong the survival time of ALI patients, and reduce mortality rates . In patients with ALI/ARDS, sivelestat sodium therapy might increase the PaO2/FiO2 level .

Molecular Mechanism

Sivelestat sodium exerts its effects at the molecular level through several mechanisms. It inhibits the PI3K/AKT/mTOR signaling pathway , which is crucial for cell survival and proliferation. It also inhibits the JNK/NF-κB signaling pathway , which plays a key role in inflammation and immune responses. Furthermore, it reduces inflammatory factors like TNF-α and IL-6, through the inhibition of NE release and to the blockage NF-kB pathway activators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sivelestat sodium have been observed to change over time. After three days of treatment, the levels of inflammatory markers, including C-reactive protein (CRP), interleukin-6 (IL-6), and procalcitonin (PCT), showed varying degrees of reduction compared to baseline levels .

Dosage Effects in Animal Models

In animal models, the effects of Sivelestat sodium vary with different dosages. After treatment with different doses of Sivelestat sodium, PaO2, PaO2/FiO2 were prominently increased, while the lung W/D ratio, the lung injury score, NE, VCAM-1, IL-8, TNF-α levels were decreased in a dose-dependent manner .

Metabolic Pathways

Sivelestat sodium is involved in several metabolic pathways. It inhibits the PI3K/AKT/mTOR signaling pathway , which is involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.

Transport and Distribution

It is known that Sivelestat sodium can inhibit the inflammatory reaction during systemic inflammatory response syndrome and alleviate lung injury .

Analyse Chemischer Reaktionen

Reaktionstypen: Sivelestat-Natriumsalz unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Sivelestat-Natriumsalz, die für die weitere Forschung und Entwicklung verwendet werden können .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Sivelestat sodium salt is unique due to its high selectivity for human neutrophil elastase and its ability to reduce pulmonary vascular permeability and inhibit proinflammatory factors . This makes it particularly effective in treating acute lung injury and related conditions.

Eigenschaften

CAS-Nummer

150374-95-1

Molekularformel

C20H22N2NaO7S

Molekulargewicht

457.5 g/mol

IUPAC-Name

sodium;2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetate

InChI

InChI=1S/C20H22N2O7S.Na/c1-20(2,3)19(26)29-13-8-10-14(11-9-13)30(27,28)22-16-7-5-4-6-15(16)18(25)21-12-17(23)24;/h4-11,22H,12H2,1-3H3,(H,21,25)(H,23,24);

InChI-Schlüssel

YIPPOMHPJSWADI-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)[O-].[Na+]

Kanonische SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)O.[Na]

Synonyme

sodium; 2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetate

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sivelestat sodium
Reactant of Route 2
Reactant of Route 2
Sivelestat sodium
Reactant of Route 3
Reactant of Route 3
Sivelestat sodium
Reactant of Route 4
Sivelestat sodium
Reactant of Route 5
Sivelestat sodium
Reactant of Route 6
Reactant of Route 6
Sivelestat sodium

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.